REACTION_CXSMILES
|
[Na+].[N+:2]([C:5]1[CH:11]=[CH:10][C:8]([O-:9])=[CH:7][CH:6]=1)([O-:4])=[O:3].Cl.Cl[CH2:14][CH2:15][N:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>O.C(OCC)(=O)C>[N+:2]([C:5]1[CH:11]=[CH:10][C:8]([O:9][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:7][CH:6]=1)([O-:4])=[O:3] |f:0.1,2.3,4.5.6|
|
Name
|
p-nitrophenoxide sodium salt
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Na+].[N+](=O)([O-])C1=CC=C([O-])C=C1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCCC1
|
Name
|
xylenes
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous sodium chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were back-extracted with one portion of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCCN2CCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.22 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 120.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |